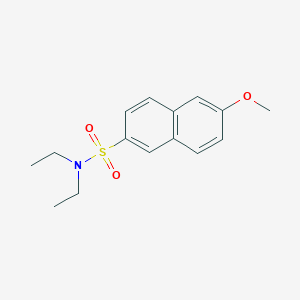
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide (also known as DNS) is a chemical compound that has gained attention in scientific research due to its unique properties. DNS is a sulfonamide derivative that has been used in various studies as a fluorescent probe, a photosensitizer, and a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
DNS has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. DNS has also been used as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, DNS has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammation.
Mecanismo De Acción
The mechanism of action of DNS is not fully understood, but it is believed to be related to its ability to bind to proteins and DNA. DNS has been shown to bind to the hydrophobic pockets of proteins, which can affect their function. It has also been shown to intercalate into DNA, which can affect DNA replication and transcription.
Biochemical and Physiological Effects:
DNS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. DNS has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, DNS has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DNS in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, DNS is relatively easy to synthesize and can be obtained in high yields with high purity. However, one limitation of using DNS is its potential toxicity, which may limit its use in certain experiments. Additionally, DNS may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DNS. One direction is to further study its potential as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammation. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the potential toxicity of DNS and its suitability for use in various types of experiments.
Métodos De Síntesis
DNS can be synthesized by reacting 6-methoxy-2-naphthalenesulfonyl chloride with diethylamine. The reaction results in the formation of DNS as a white solid with a melting point of 98-100°C. The synthesis method of DNS has been well-established, and the compound can be obtained in high yields with high purity.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-4-16(5-2)20(17,18)15-9-7-12-10-14(19-3)8-6-13(12)11-15/h6-11H,4-5H2,1-3H3 |
Clave InChI |
WFPBJAYMFLBHCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
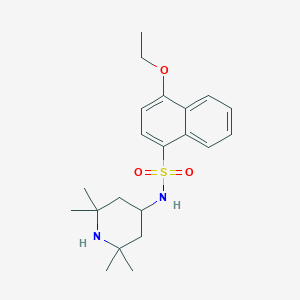
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
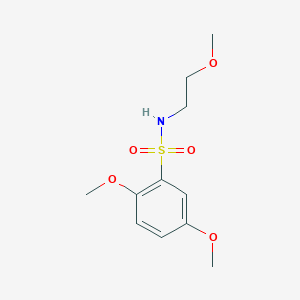
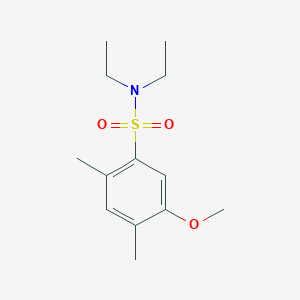
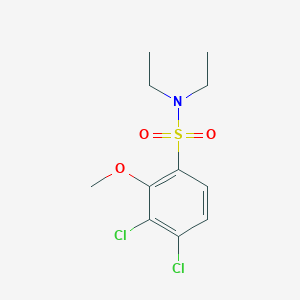
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)
![Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether](/img/structure/B245712.png)
![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether](/img/structure/B245725.png)